molecular formula C8H6N2O2S B1445057 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249642-34-9

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1445057
CAS No.: 1249642-34-9
M. Wt: 194.21 g/mol
InChI Key: PMLVKFROEDWYMK-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazole-Thiophene Hybrid Systems

The structural architecture of pyrazole-thiophene hybrid systems represents a paradigm of molecular design that leverages the complementary properties of two distinct heterocyclic frameworks. Pyrazole rings, characterized by their five-membered structure containing two nitrogen atoms, have been extensively documented for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. The incorporation of thiophene moieties, which are sulfur-containing five-membered aromatic rings, adds additional dimensions of biological activity and chemical reactivity to these hybrid systems. Research conducted by various pharmaceutical research groups has demonstrated that the combination of these two heterocyclic systems creates synergistic effects that enhance the overall bioactivity profile of the resulting compounds.

The pyrazole scaffold has been recognized as a privileged structure in medicinal chemistry due to its synthetic accessibility, drug-like properties, and versatile bioisosteric replacement function. Among the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, eight contain a pyrazole ring, including Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib. The thiophene component contributes to the electronic properties of the hybrid system through its electron-rich aromatic character and potential for diverse substitution patterns.

Studies investigating the structure-activity relationships of pyrazole-thiophene hybrids have revealed that the positioning of the thiophene ring relative to the pyrazole core significantly influences the biological activity and chemical stability of the resulting compounds. The 3-position substitution pattern observed in 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has been shown to provide optimal balance between synthetic accessibility and biological activity retention.

Structural Feature Contribution to Hybrid System
Pyrazole Ring Pharmacological activity, synthetic accessibility
Thiophene Ring Electronic properties, aromatic character
Carboxylic Acid Group Solubility enhancement, reactivity
3-Position Substitution Optimal activity-stability balance

Historical Development of Heterocyclic Carboxylic Acid Derivatives

The development of heterocyclic carboxylic acid derivatives has evolved through several distinct phases, beginning with the early recognition of naturally occurring heterocyclic compounds in the late 19th century. The systematic study of pyrazole derivatives commenced in the early 20th century, with significant advances occurring during the 1960s when researchers began exploring the potential of these compounds as pharmaceutical agents. The integration of thiophene rings into pyrazole-based structures emerged as a research focus during the 1980s, driven by the need to develop more potent and selective bioactive compounds.

The first reported synthesis of pyrazole-carboxylic acid derivatives was documented in 1993 by chemists at Monsanto, who developed synthetic methodologies for producing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as an intermediate for fungicidal compounds. This work established foundational synthetic approaches that have been subsequently adapted and optimized for the preparation of various pyrazole-carboxylic acid derivatives, including thiophene-substituted analogs.

Contemporary research in heterocyclic carboxylic acid derivatives has been driven by advances in combinatorial chemistry and high-throughput screening methodologies. The synthesis of functionalized thiophene-based pyrazole amides has been achieved through multiple methodologies, including titanium tetrachloride-mediated coupling reactions and palladium-catalyzed cross-coupling procedures. These synthetic developments have enabled the preparation of diverse libraries of pyrazole-thiophene hybrid compounds for biological evaluation.

The historical progression of synthesis methodologies has revealed several key milestones in the development of these compounds. Protocol development studies have demonstrated that different synthetic approaches can significantly impact the yield and purity of the final products. For instance, Protocol A utilizing titanium tetrachloride in pyridine has achieved moderate yields, while Protocol B employing dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane has provided enhanced efficiency for certain substrates.

Positional Isomerism in Thiophene-Substituted Pyrazole Carboxylic Acids

Positional isomerism in thiophene-substituted pyrazole carboxylic acids represents a critical factor that influences both the synthetic accessibility and biological activity of these compounds. Research investigating the three types of positional isomers of the thiophene ring has revealed significant differences in their biological activities and chemical stabilities. The investigation of N-(2-substituted-3-thienyl)carboxamides (Type A), N-(4-substituted-3-thienyl)carboxamides (Type B), and N-(3-substituted-2-thienyl)carboxamides (Type C) has provided valuable insights into the structure-activity relationships of these hybrid systems.

Studies examining the in vivo fungicidal activity of each positional isomer have demonstrated that Type A and Type B compounds exhibited activity levels comparable to their corresponding N-(2-substituted)-phenylcarboxamide analogs. However, Type C isomers showed significantly lower activity compared to the other positional variants. This observation has been corroborated by in vitro fungicidal activity evaluations, which revealed that Type C isomers exhibited lower activity profiles consistent with their in vivo performance.

The molecular basis for these activity differences has been attributed to several factors, including inhibitory activity at the target site and compound stability under physiological conditions. Succinate dehydrogenase inhibition studies have shown that Type C isomers demonstrate significantly lower inhibitory activity compared to Type A and Type B variants. Additionally, stability assessments under alkaline conditions have revealed that Type C isomers are significantly less stable in aqueous environments compared to their positional analogs.

Isomer Type Substitution Pattern Relative Activity Stability Profile
Type A 2-substituted-3-thienyl High Stable
Type B 4-substituted-3-thienyl High Stable
Type C 3-substituted-2-thienyl Low Less stable

The impact of positional isomerism extends beyond biological activity to encompass synthetic considerations and chemical reactivity patterns. The 3-(thiophen-3-yl) substitution pattern present in the target compound corresponds to a Type B isomer configuration, which has been associated with favorable activity profiles and synthetic accessibility. This positioning enables optimal electronic communication between the thiophene and pyrazole ring systems while maintaining chemical stability under various reaction conditions.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVKFROEDWYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Hydrazine Derivatives

One common approach involves the condensation and cyclization of α,β-unsaturated esters bearing thiophene substituents with hydrazine or methylhydrazine derivatives to form the pyrazole ring, followed by hydrolysis to the carboxylic acid.

  • Step 1: Substitution/Hydrolysis Reaction

    • α,β-Unsaturated ester is dissolved in an organic solvent with an acid-binding agent.
    • 2,2-difluoroacetyl halide (or analogous acyl halide) is added dropwise at low temperature.
    • Alkali is added to hydrolyze the intermediate to an α-difluoroacetyl carboxylic acid derivative.
  • Step 2: Condensation/Cyclization

    • A catalyst such as potassium iodide or sodium iodide is added.
    • The α-difluoroacetyl intermediate is reacted at low temperature with methylhydrazine aqueous solution.
    • The mixture is subjected to reduced pressure and temperature increase to promote cyclization.
    • Acidification precipitates the crude pyrazole carboxylic acid product.
    • Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol mixtures) yields the pure product.

Key Results:

Parameter Details
Catalyst Potassium iodide or sodium iodide
Recrystallization solvent Alcohol/water (35-65% alcohol)
Yield Up to 75.9%
Purity (HPLC) >99.5%
Isomer ratio Reduced by process improvements

This method is noted for simple operation, high yield, and reduced isomer formation through optimized reaction conditions and purification steps.

Halogenation, Diazotization, and Coupling Followed by Grignard Reaction

Another method uses N-methyl-3-aminopyrazole as a starting material:

  • Step 1: Halogenation

    • N-methyl-3-aminopyrazole is selectively brominated or iodinated at the 4-position.
  • Step 2: Diazotization and Coupling

    • The halogenated pyrazole undergoes diazotization.
    • It is then coupled with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group at the 3-position.
  • Step 3: Grignard Exchange and Carboxylation

    • The 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is treated with isopropyl magnesium chloride (Grignard reagent).
    • The resulting intermediate reacts with carbon dioxide to form the carboxylic acid at the 4-position.

Key Results:

Parameter Details
Starting material N-methyl-3-aminopyrazole
Halogenation agent Bromine or iodine
Coupling reagent Potassium difluoromethyl trifluoroborate
Grignard reagent Isopropyl magnesium chloride
Total yield Up to 64%
Purity >99.5%
Isomer formation Avoided by this route

This route is advantageous for avoiding isomer formation common in cyclization methods and provides a straightforward process with good yield and purity.

Synthesis of Derivatives and Related Compounds

While the direct preparation of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is the focus, related derivatives such as ester and amide derivatives have been synthesized using this acid as a precursor. These derivatives have been evaluated for biological activities, including anticancer effects, demonstrating the importance of the parent acid as a versatile intermediate.

Comparative Data Table of Preparation Methods

Method Key Steps Yield (%) Purity (%) Isomer Control Notes
Cyclization of α,β-unsaturated ester Substitution, hydrolysis, cyclization with methylhydrazine ~75.9 >99.5 High (via catalyst and recrystallization) Simple operation, scalable
Halogenation-Diazotization-Grignard Halogenation, diazotization, coupling, Grignard carboxylation ~64 >99.5 Excellent (avoids isomers) More steps, but cleaner product

Research Findings and Practical Considerations

  • The cyclization method requires careful control of temperature and catalyst loading to minimize isomer formation.
  • Recrystallization solvents and conditions significantly impact the purity of the final product.
  • The halogenation-Grignard method, while more step-intensive, offers a cleaner route with less isomer contamination.
  • Both methods utilize readily available reagents and can be adapted for scale-up.
  • Analytical techniques such as HPLC, NMR, and IR are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Substitution Reactions at the Pyrazole Ring

Pyrazole derivatives undergo electrophilic substitution due to electron-rich nitrogen atoms. In related systems, 5-bromothiophene carboxylic acid reacts with pyrazole amines under coupling conditions:

ProtocolReagents/ConditionsCatalystYield (%)Source
ATiCl₄, pyridine (solvent/base)None12
BDMAP, DCC, CH₂Cl₂DMAP85

Key findings:

  • Protocol B (DMAP/DCC) outperforms TiCl₄-based methods, achieving 85% yield for N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide synthesis .

  • Acidic workup removes tert-butyl protecting groups, yielding unprotected pyrazole amides (e.g., compound 7 at 48% yield) .

Catalytic Functionalization of Thiophene Moieties

Thiophene rings participate in cross-coupling and cyclization reactions. A magnetically recoverable catalyst (Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride) facilitates quinoline-4-carboxylic acid synthesis under optimized conditions:

SolventTemperature (°C)Catalyst (mg)Time (min)Yield (%)
H₂OReflux109075
EtOHReflux109085
EtOAcReflux1012065

Mechanistic insights:

  • Imine intermediates form via nucleophilic attack on aldehydes, followed by cyclization with pyruvic acid enol .

  • Catalyst recyclability: Maintains >80% efficiency over 5 cycles .

Carboxylic Acid Derivitization

The carboxylic acid group enables esterification or amidation. For example:

  • Amide formation : Reacting with pyrazole amines (e.g., 3-methyl-1-phenyl-pyrazol-5-amine) produces bioactive amides .

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, though direct data for this compound requires extrapolation from analogous systems .

Synthetic Challenges and Optimizations

  • Side reactions : Bromothiophene intermediates may undergo undesired coupling without strict stoichiometric control .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its derivatives can be tailored for specific applications in material science and organic electronics.

Biology

  • Anticancer Activity : Numerous studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various human cancer cell lines, including:
    • MCF7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HeLa (cervical cancer)
    • Raji (Burkitt lymphoma)
    • HL60 (acute myeloid leukemia) .
    The mechanism of action is believed to involve modulation of biochemical pathways associated with cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating inflammatory diseases and other conditions due to its anti-inflammatory properties. Its ability to interact with biological targets suggests its utility in drug development .

Case Study 1: Synthesis and Anticancer Activity

A study focused on synthesizing ester and amide derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid evaluated their anticancer activities. The results indicated that certain derivatives exhibited potent inhibitory effects on the growth of various cancer cell lines, highlighting the compound's potential as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial properties of this compound and its derivatives. The findings suggested that specific modifications to the structure could enhance antimicrobial efficacy against resistant strains of bacteria, indicating a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

The following table compares 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid with structurally analogous compounds, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid C₈H₆N₂O₂S 194.21 Thiophene, carboxylic acid Anticancer agent (ester/amide derivatives)
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid C₁₀H₁₀N₂O₂S 222.27 Ethyl (N1), thiophene, carboxylic acid Lab-scale intermediate; limited activity reported
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid C₁₂H₁₁ClN₂O₃ 266.68 Chloro-ethoxyphenyl, carboxylic acid Unspecified pharmacological potential
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 Methyl (N1), trifluoromethyl Agrochemicals, kinase inhibitors
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid C₁₀H₈N₂O₃ 204.18 4-Hydroxyphenyl, carboxylic acid Antibiotic intermediates (cephalosporin analogs)

Key Observations:

Substituent Effects on Bioactivity: The thiophene group in the parent compound enhances π-π stacking with biological targets, as seen in its ester/amide derivatives’ anticancer activity . Trifluoromethyl (CF₃) groups (e.g., in ) increase metabolic stability and electronegativity, favoring kinase inhibition.

Structural Modifications and Solubility :

  • The chloro-ethoxyphenyl derivative () has higher molecular weight (266.68 g/mol) and logP, likely improving membrane permeability but reducing aqueous solubility.
  • Hydroxyphenyl analogs () exhibit increased polarity (TPSA ~110 Ų), making them suitable for hydrophilic interactions in antibiotic design.

Synthetic Versatility: Carboxylic acid groups enable derivatization into esters, amides, or metal complexes. For example, Inceler et al. (2013) synthesized anticancer-active esters/amides from the parent compound . Multi-component reactions (e.g., Scheme 40 in ) highlight the utility of pyrazole-carboxylic acids in constructing thiazolidinone hybrids.

Biological Activity

3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid involves multi-step reactions typically starting from thiophene derivatives. Various synthetic routes have been explored, resulting in the formation of this pyrazole derivative with potential anticancer properties. The structures are usually characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the presence of the pyrazole and carboxylic acid functional groups .

Anticancer Activity

Numerous studies have evaluated the anticancer activity of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and its derivatives. For example, a series of synthesized derivatives demonstrated significant growth inhibition against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), Raji (Burkitt's lymphoma), and HL60 (human leukemia) cells. Notably, certain compounds exhibited GI50 values as low as 25.2 µM against Raji cells, indicating potent anticancer activity .

CompoundCell LineGI50 (µM)
4cRaji25.2 ± 3.2
4cHL6028.3 ± 1.53
4fRaji32.0 ± 1.27
4fHL6036.7 ± 2.15

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects. Research indicates that some pyrazole derivatives exhibit significant inhibition of inflammatory markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain derivatives exhibit strong antimicrobial effects, suggesting potential applications in treating infections .

The biological activities of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can be attributed to its ability to interact with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has been identified as a competitive inhibitor of tyrosinase, which is involved in melanin production. This inhibition can lead to reduced pigmentation in melanocytes, suggesting potential applications in dermatology .
  • Cell Signaling Modulation : It influences various cell signaling pathways that are critical for cancer cell proliferation and inflammation, thereby exerting its therapeutic effects .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study assessing the cytotoxic effects on multiple cancer cell lines demonstrated that compounds derived from 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid significantly inhibited cell growth in a dose-dependent manner.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, compounds were shown to reduce inflammation effectively compared to control groups treated with standard anti-inflammatory medications .

Q & A

Q. Methodology :

  • 1H/13C NMR : Assign peaks to confirm the pyrazole-thiophene scaffold (e.g., aromatic protons at δ 7.2–8.1 ppm) and carboxylic acid proton (δ ~12.5 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 209) and rule out byproducts .

[Advanced] How can researchers address discrepancies in biological activity data across pyrazole derivatives?

Case Study : Inceler et al. (2013) observed varying IC₅₀ values for ester vs. amide derivatives in anticancer assays .
Resolution Strategies :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance cytotoxicity).
  • Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7) and incubation time to reduce inter-study variability .
  • Metabolic Stability Testing : Use liver microsomes to evaluate if rapid degradation explains inconsistent in vitro/in vivo results .

[Advanced] What strategies improve the compound’s solubility for pharmacokinetic studies?

Q. Approaches :

  • Prodrug Design : Synthesize ethyl or methyl esters (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

[Advanced] How does the thiophene substituent influence electronic properties and reactivity?

Q. Key Findings :

  • Electron Donation : The thiophene ring’s sulfur atom enhances π-electron density, stabilizing intermediates during nucleophilic substitution reactions .
  • Reactivity : Thiophene-3-yl derivatives exhibit higher electrophilicity at the pyrazole C-4 position compared to phenyl analogs, facilitating carboxylation .
  • Computational Support : DFT calculations show a HOMO-LUMO gap of 4.2 eV, indicating suitability for charge-transfer interactions in kinase binding .

[Basic] What are the primary applications of this compound in medicinal chemistry?

  • Anticancer Agents : Derivatives inhibit hepatocellular carcinoma (HepG2) proliferation via ATP-competitive kinase inhibition (IC₅₀ = 2.1–8.7 μM) .
  • Xanthine Oxidase Inhibitors : Structural analogs (e.g., Y-700) reduce uric acid production by >90% in murine models .
  • Antimicrobial Scaffolds : Modifications at the pyrazole N-1 position enhance Gram-positive bacterial inhibition .

[Advanced] What computational methods predict binding affinity to kinase targets?

Q. Protocol :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., VEGFR2; predicted ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Correlate Hammett σ values of substituents with IC₅₀ data to design high-affinity derivatives .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement .

[Basic] What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (GHS Category 2) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂) to prevent decarboxylation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to minimize environmental release .

[Advanced] What challenges arise in scaling up synthesis from lab to pilot scale?

Q. Key Issues :

  • Byproduct Formation : Scaling cyclization reactions increases impurities (e.g., dimerization products); optimize catalyst loading (e.g., 0.5 mol% Pd(OAc)₂) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .
  • Reactor Compatibility : Use Hastelloy reactors to avoid corrosion from HCl byproducts .

[Advanced] How to resolve conflicting cytotoxicity results between in vitro and in vivo models?

Q. Hypothesis Testing :

  • Bioavailability : Measure plasma concentrations via LC-MS; low exposure may explain reduced in vivo efficacy .
  • Metabolite Screening : Identify active metabolites (e.g., decarboxylated derivatives) using hepatocyte incubations .
  • Tumor Penetration : Use PET imaging with radiolabeled analogs to assess intratumoral accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
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3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

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